molecular formula C10H6ClN3O B3372094 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile CAS No. 870973-92-5

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile

Cat. No.: B3372094
CAS No.: 870973-92-5
M. Wt: 219.63 g/mol
InChI Key: VXBGMUZLSIALKT-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is an organic compound with the molecular formula C9H5ClN2O. This compound is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzonitrile moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(chloromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the cyclization reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, nitriles, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is unique due to the presence of both the chloromethyl group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-14-10(15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGMUZLSIALKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870973-92-5
Record name 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N′-(chloroacetyl)-3-cyanobenzohydrazide (795 mg, 3.34 mmol) and P2O5 (4.7 g, 33.4 mmol) were added to DMF (6 ml) and toluene (4 ml). The reaction mixture was refluxed for 2 h. K2CO3 (aq., sat.) was added until pH was basic and the mixture was extracted with DCM. The combined organic layers were dried (Na2SO4) and purified with flash chromatography using 0 to 100% EA in hep. to give the title compound (209 mg, 29%). 1H NMR: 8.29 (m, 2 H), 7.82 (m, 1 H), 7.66 (t, 1 H), 4.78 (s, 2 H).
Quantity
795 mg
Type
reactant
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile
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3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile
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3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile
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3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile

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